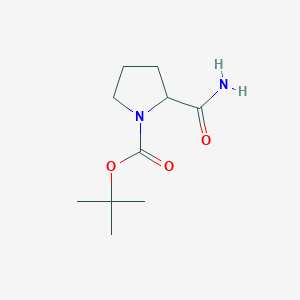

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITJAAIPVBVRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301185953 | |

| Record name | 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54503-10-5 | |

| Record name | 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054503105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, also known as (S)-Boc-prolinamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

(S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is a chiral molecule belonging to the class of N-protected amino acid amides. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| Melting Point | 104-108 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

| pKa | Not experimentally determined. |

Synthesis

The primary synthetic route to (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate starts from the readily available amino acid, L-proline. The synthesis involves two key steps: N-protection and amidation.

Experimental Protocol: Synthesis from Boc-L-Proline

Step 1: N-protection of L-proline

-

L-proline is dissolved in a suitable solvent, typically a mixture of dioxane and water or dichloromethane.

-

A base, such as sodium bicarbonate or triethylamine, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purification to yield (S)-tert-butyl 2-carboxylpyrrolidine-1-carboxylate (Boc-L-proline).

Step 2: Amidation of Boc-L-proline

-

Boc-L-proline is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like Hydroxybenzotriazole (HOBt), is added.

-

Ammonia gas is bubbled through the solution, or an ammonium salt (e.g., ammonium chloride) with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) is added.

-

The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC.

-

The reaction is quenched, and the product is isolated through extraction and purified by column chromatography or recrystallization to afford (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.

Caption: Synthesis workflow for (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.

Spectroscopic Data (Predicted)

While specific experimental spectra for the title compound are not widely available, the expected spectroscopic features can be predicted based on data from closely related analogs.

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), pyrrolidine ring protons (multiplets, 1.8-3.6 ppm), the α-proton (multiplet, ~4.2 ppm), and the amide protons (broad singlets, ~5.5-7.5 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), pyrrolidine ring carbons (24-60 ppm), and the two carbonyl carbons (amide ~175 ppm, carbamate ~154 ppm). |

| IR (Infrared) | Characteristic absorptions for N-H stretching of the amide (two bands around 3400 and 3200 cm⁻¹), C-H stretching of alkanes (~2850-2980 cm⁻¹), the amide I band (C=O stretch, ~1650 cm⁻¹), and the carbamate C=O stretch (~1690 cm⁻¹). |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be at m/z 215.14. |

Biological Activity and Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological data for (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is limited in publicly available literature, its structural motifs suggest potential applications in drug discovery.

-

Enzyme Inhibition: The pyrrolidine carboxamide structure is a known pharmacophore for various enzyme inhibitors. For instance, derivatives of pyrrolidine carboxamides have been investigated as inhibitors of InhA (enoyl acyl carrier protein reductase) from Mycobacterium tuberculosis[3][4]. The carbamoyl group can participate in hydrogen bonding interactions within an enzyme's active site.

-

Scaffold for Drug Design: The Boc-protected amine and the primary amide offer two points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. The pyrrolidine ring provides a rigid scaffold that can be functionalized to orient substituents in specific three-dimensional arrangements to interact with biological targets.

-

Neurological Disorders: Pyrrolidine-containing compounds are actively being explored for the treatment of various neurological disorders[5].

Further research is required to fully elucidate the specific biological activities and potential therapeutic applications of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.

Caption: Potential applications of the core structure in medicinal chemistry.

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[6].

-

Storage: Store in a tightly sealed container in a cool, dry place[6].

-

Hazards: While not classified as hazardous under OSHA 2024 for a similar compound (tert-butyl carbamate), related pyrrolidine derivatives may cause skin and eye irritation[7][8][9][10]. Harmful if swallowed is a potential hazard for some derivatives.

It is crucial to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

(S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis from L-proline and the presence of versatile functional groups make it an attractive scaffold for the design of novel therapeutic agents. While extensive biological data for this specific molecule is yet to be published, its structural relationship to known enzyme inhibitors and other bioactive compounds suggests that it is a promising candidate for further investigation. Researchers are encouraged to explore its potential in various therapeutic areas, keeping in mind the standard safety and handling procedures for laboratory chemicals.

References

- 1. allbiopharm.com [allbiopharm.com]

- 2. 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | C10H18N2O3 | CID 3016886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

This guide provides a comprehensive technical overview of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and applications, offering insights grounded in established scientific principles and practices.

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The stereochemistry of substituents on this ring is often critical for pharmacological activity. (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, featuring a carbamoyl group at the C2 position with a defined (R)-configuration, serves as a crucial intermediate for the synthesis of complex molecules with high stereospecificity. Its utility stems from the presence of three key functional groups: the Boc-protected amine, the chiral center at C2, and the primary amide, which allow for a variety of subsequent chemical transformations.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is fundamental for its effective use in synthesis and process development.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | PubChem |

| Molecular Formula | C10H18N2O3 | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| CAS Number | 54503-10-5 (for the racemate, specific (R) may vary) | [2] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | General Knowledge |

The structure combines a five-membered pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carbamoyl (-CONH2) group at the second position. The "(R)" designation specifies the stereochemistry at the chiral carbon C2.

Synthesis and Manufacturing Insights

The synthesis of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate typically originates from the readily available and optically pure amino acid, (R)-proline. The synthetic strategy involves two primary steps: protection of the secondary amine and amidation of the carboxylic acid.

Boc Protection of (R)-Proline

The initial step is the protection of the secondary amine of (R)-proline with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and is crucial to prevent unwanted side reactions of the amine in subsequent steps.

-

Rationale for Boc Protection: The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).

Amidation of Boc-(R)-Proline

The carboxylic acid of Boc-(R)-proline is then converted to the primary amide. This can be achieved through several methods, each with its own advantages and considerations.

-

Method 1: Activated Ester Intermediate: A common and efficient method involves the activation of the carboxylic acid, for example, by forming an N-hydroxysuccinimide (NHS) ester or a mixed anhydride. This activated intermediate then readily reacts with ammonia or an ammonia equivalent to form the desired amide.

-

Method 2: Direct Coupling: Alternatively, direct coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of an additive like HOBt can be used to facilitate the reaction between the carboxylic acid and ammonia.

The choice of method often depends on the desired scale, cost, and purity requirements of the final product.

Below is a generalized workflow for the synthesis:

Caption: Generalized synthetic workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure. The 1H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the pyrrolidine ring protons, and the amide protons.[3] 13C NMR will confirm the presence of all carbon atoms in their expected chemical environments.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorptions for the N-H stretch of the amide, the C=O stretch of the carbamate and amide, and the C-N stretch are expected.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment.[4]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound. A reverse-phase method with a suitable C18 column is typically employed.

-

Chiral HPLC: To confirm the enantiomeric purity (enantiomeric excess, ee), a chiral HPLC method is required. This is critical to ensure that the desired (R)-enantiomer is present and that no racemization has occurred during the synthesis.

Applications in Drug Discovery and Development

(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is a versatile building block used in the synthesis of a range of pharmaceutical agents.[5] Its utility lies in its ability to introduce a constrained, chiral pyrrolidine motif into a larger molecule.

As a Precursor for Proline Derivatives

The carbamoyl group can be further modified or the Boc group can be removed to allow for coupling with other molecules. This makes it a valuable starting material for the synthesis of more complex proline-based structures.

Role in the Synthesis of Specific Drug Classes

While specific examples directly citing the use of this exact compound in the synthesis of marketed drugs can be proprietary, the pyrrolidine-2-carboxamide scaffold is a key feature in various therapeutic areas. For instance, dipeptidyl peptidase-4 (DPP-4) inhibitors, used for the treatment of type 2 diabetes, often contain a proline or a proline-like moiety.

The general utility of substituted pyrrolidines in drug discovery is well-documented, with applications ranging from antiviral and anticancer agents to central nervous system drugs.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6][8]

Conclusion

(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is a high-value chiral building block with significant applications in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an important intermediate for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

PubChem. tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

The Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Available from: [Link]

-

PubChem. tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

PubChem. 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate. Available from: [Link]

- Rybka, S., et al. (2017). Synthesis and anticonvulsant activity of new 1,3-disubstituted pyrrolidine-2,5-diones. Molecules, 22(10), 1733.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]

-

Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Catalysts, 11(8), 987. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | C10H18N2O3 | CID 3016886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | C12H22N2O4 | CID 3517120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. angenechemical.com [angenechemical.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate

CAS Number: 35150-07-3

Synonyms: Boc-L-Prolinamide, (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester, N-tert-butoxycarbonyl-L-prolinamide

Introduction

Tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate, commonly known in the scientific community as Boc-L-Prolinamide, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structural framework, featuring a protected proline amide, makes it an essential precursor for the synthesis of a wide array of complex molecules, particularly in the realm of peptide synthesis and the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers and professionals in drug development.

Physicochemical Properties

Boc-L-Prolinamide is a white to off-white crystalline powder.[1][] It exhibits low solubility in water but is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1][3] The compound is stable under standard storage conditions.[1]

| Property | Value | Reference |

| CAS Number | 35150-07-3 | [4][5][6][7] |

| Molecular Formula | C10H18N2O3 | [1][][4][5] |

| Molecular Weight | 214.26 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][] |

| Melting Point | 104-110 °C | [][3] |

| Density | ~1.18 g/cm³ | [1] |

| Solubility | Low in water; soluble in methanol, ethanol, dichloromethane | [1][3] |

| Storage | Store at room temperature or 2-8 °C in a dry, dark place | [][4] |

Synthesis

The synthesis of tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate is typically achieved through a two-step process starting from L-proline. The first step involves the protection of the secondary amine of the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the amidation of the carboxylic acid moiety.

Experimental Protocol: Synthesis of Boc-L-proline

This procedure is adapted from established methods for the Boc protection of amino acids.[8][9]

-

Dissolution: Dissolve L-proline in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium bicarbonate (3.0 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)2O) (1.05 equivalents) to the reaction mixture and continue stirring for 12 hours at room temperature.

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

-

Acidification and Extraction: Adjust the pH of the residue to ~2 using an aqueous solution of citric acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline.

Experimental Protocol: Amidation of Boc-L-proline

The following is a general procedure for the amidation of a carboxylic acid, which can be adapted for the synthesis of Boc-L-Prolinamide.

-

Activation: To a solution of Boc-L-proline (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), add a coupling agent (e.g., COMU, HATU) (1.0 equivalent) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) at 0 °C.

-

Ammonia Source: After stirring for a short period, introduce a source of ammonia. This can be ammonia gas bubbled through the solution or an ammonium salt such as ammonium chloride in the presence of a suitable base.

-

Reaction: Allow the reaction to proceed, typically by warming to room temperature and stirring for several hours until completion, as monitored by TLC.

-

Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic phase, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate.

Caption: Synthesis workflow for Tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate.

Applications in Research and Drug Development

Tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate is a versatile intermediate with significant applications in pharmaceutical research.

-

Peptide Synthesis: As a protected amino acid derivative, it is a fundamental component in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The Boc protecting group allows for controlled, stepwise elongation of peptide chains.

-

Chiral Building Block: Its inherent chirality makes it a valuable starting material for the asymmetric synthesis of complex organic molecules. This is crucial in drug development where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or cause adverse effects.

-

Intermediate for Bioactive Molecules: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[10] Its pyrrolidine scaffold is a common feature in many biologically active compounds.

Caption: Key application areas of Tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate.

Safety Information

While detailed toxicological studies are limited, standard laboratory safety precautions should be observed when handling this compound.[11] It is classified as an acute toxicant (oral, category 4) with the hazard statement H302: Harmful if swallowed. Personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn.

Conclusion

Tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate is a cornerstone chiral building block for chemical synthesis, particularly in the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable and indispensable tool for researchers and drug development professionals aiming to construct complex, stereochemically defined molecules.

References

- 1. Boc-L-Prolinamide BP EP USP CAS 35150-07-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 35150-07-3|Boc-Pro-NH2|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemical-label.com [chemical-label.com]

- 7. CAS RN 35150-07-3 | Fisher Scientific [fishersci.es]

- 8. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. chemimpex.com [chemimpex.com]

- 11. chembk.com [chembk.com]

Boc-L-prolinamide: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction

N-tert-Butoxycarbonyl-L-prolinamide, commonly referred to as Boc-L-prolinamide, is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. As a derivative of the naturally occurring amino acid L-proline, its structure incorporates the tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen. This feature renders the amine functionality stable under a variety of reaction conditions, yet it can be selectively removed, making Boc-L-prolinamide an invaluable intermediate in the multi-step synthesis of complex molecules. Its unique conformational rigidity, imparted by the pyrrolidine ring, is often exploited to introduce specific structural constraints in peptide backbones and other bioactive molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of Boc-L-prolinamide, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of Boc-L-prolinamide are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of Boc-L-prolinamide

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈N₂O₃ | |

| Molecular Weight | 214.26 g/mol | |

| CAS Number | 35150-07-3 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 104-108 °C | [3] |

| Solubility | Soluble in organic solvents such as methanol and ethanol; sparingly soluble in water. | |

| SMILES String | CC(C)(C)OC(=O)N1CCC[C@H]1C(N)=O | [3] |

| InChI Key | PITJAAIPVBVRAO-ZETCQYMHSA-N | [3] |

Table 2: Spectroscopic Data for Boc-L-prolinamide

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.37-4.34 (m, 1H), 3.47-3.36 (m, 2H), 2.07-1.85 (m, 4H), 1.49 (s, 9H) | [2] |

| Mass Spectrometry (ESI) | m/z 215 [M + H]⁺ | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of Boc-L-prolinamide are crucial for obtaining high-purity material for research and development.

Synthesis of Boc-L-prolinamide from Boc-L-proline

This protocol describes a common and effective method for the amidation of Boc-L-proline.

Materials:

-

Boc-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Pyridine

-

Dioxane

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

In a suitable reaction vessel, dissolve Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL) in dioxane (20 mL).[2]

-

Stir the reaction mixture at room temperature for 6 hours.[2]

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), transfer the mixture to a separatory funnel.

-

Extract the product with dichloromethane.

-

Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

To the resulting concentrate, add n-hexane (100 mL) and induce precipitation of the product by sonication.[2]

-

Collect the white solid by filtration and dry under vacuum to afford N-tert-butoxycarbonyl-L-prolinamide. The typical yield is around 85%.[2]

Purification

The crude Boc-L-prolinamide obtained from the synthesis can be purified by recrystallization to achieve higher purity.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or isopropanol.[4]

-

Slowly add a non-solvent, like n-hexane, until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a cold bath (0-5 °C) to facilitate complete crystallization.[4]

-

Collect the crystals by filtration, wash with a small amount of cold non-solvent, and dry under vacuum.

Visualizations: Workflows and Applications

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of Boc-L-prolinamide.

Caption: Workflow for the synthesis and purification of Boc-L-prolinamide.

Application in Drug Development: A Logical Pathway

Boc-L-prolinamide serves as a crucial starting material in the synthesis of peptidomimetics designed to modulate critical cellular pathways, such as apoptosis. One notable application is in the preparation of inhibitors of apoptosis proteins (IAPs). The diagram below illustrates this logical relationship.

Caption: Logical pathway from Boc-L-prolinamide to the modulation of apoptosis.

Boc-L-prolinamide is a versatile and indispensable reagent for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties and reliable synthetic protocols allow for its consistent application in complex synthetic campaigns. The ability to use Boc-L-prolinamide as a scaffold for introducing conformational constraints and as a key intermediate in the synthesis of potent biological modulators, such as IAP inhibitors, underscores its significance in the quest for novel therapeutics. This guide provides the core technical information required for the effective utilization of Boc-L-prolinamide in a research and development setting.

References

Core Physical and Chemical Properties

An In-depth Technical Guide to the Physical Properties of Boc-D-prolinamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like Boc-D-prolinamide is fundamental. This protected amino acid derivative serves as a crucial intermediate in the synthesis of peptides and other complex molecules, where its physical characteristics influence reaction conditions, purification strategies, and ultimately, the quality of the final product.[1][2] This guide provides a detailed overview of the core physical properties of Boc-D-prolinamide, supported by available experimental context.

The physical properties of Boc-D-prolinamide have been reported across various chemical suppliers and databases. While there is some variation in the reported values, particularly for the melting point, the data provides a consistent profile for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₃[1] |

| Molecular Weight | 214.26 g/mol [1] |

| Appearance | White to off-white crystalline powder or solid.[3][4] |

| Melting Point | 75-77 °C[3], 100-102 °C[1][5], 104-108 °C[3][6] |

| Boiling Point | 370.1 °C at 760 mmHg (Predicted)[1] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted)[1][3] |

| Flash Point | 177.6 °C[1] |

| Solubility | Soluble in water, chloroform, ethanol, and dimethyl sulfoxide (DMSO).[3] Sparingly soluble in water.[4] |

| pKa | 15.97 ± 0.20 (Predicted)[1] |

| Storage Temperature | Room Temperature, 2-8°C, or Keep in a dark, dry, and sealed place.[1][3] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of each physical property of Boc-D-prolinamide are not extensively published in readily available literature. However, standard analytical techniques are employed for its characterization. The following sections describe a typical synthesis and the methods used for purity assessment, which are critical for ensuring the accuracy of physical property measurements.

Synthesis of Boc-D-prolinamide

A general method for the synthesis of tert-butyl (R)-2-carbamoylpyrrolidine-1-carboxylate (Boc-D-prolinamide) involves the reaction of Boc-D-proline with isobutyl chloroformate in the presence of a base, followed by amidation with ammonium hydroxide.[7]

Example Protocol:

-

A solution of (R)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (Boc-D-proline) in tetrahydrofuran (THF) is cooled to -78 °C.[7]

-

N-Methylmorpholine and isobutyl chloroformate are added, and the mixture is stirred for one hour.[7]

-

Ammonium hydroxide is then slowly added as the reaction is warmed to room temperature and stirred for an additional two hours.[7]

-

Upon completion, the reaction mixture is partitioned between dichloromethane and water.[7]

-

The organic phase is washed with 1 M HCl, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.[7]

Purity and Enantiomeric Excess Determination

The purity of Boc-D-prolinamide, including its enantiomeric excess, is crucial for its application in asymmetric synthesis.[1] High-Performance Liquid Chromatography (HPLC) is a primary method for assessing both chemical and chiral purity.[8][9]

Chiral HPLC for Enantiomeric Purity:

-

Principle: This technique separates the D- and L-enantiomers based on their differential interactions with a chiral stationary phase (CSP).[9][10]

-

Mobile Phase: A typical mobile phase might consist of a mixture of hexane, ethanol, and trifluoroacetic acid (TFA). The TFA helps to improve the peak shape and resolution.[8][9]

-

Detection: A UV detector is commonly used for detection, typically at a wavelength of 210 nm.[8]

-

Data Analysis: The enantiomeric excess is determined by comparing the peak area of the desired enantiomer to the total peak area of both enantiomers.[8]

Workflow Visualization

The following diagrams illustrate the general workflow for the synthesis and purification of Boc-D-prolinamide, as well as a conceptual diagram of its role as a chiral auxiliary.

Caption: A flowchart illustrating the key steps in the synthesis and purification of Boc-D-prolinamide.

References

- 1. Cas 70138-72-6,D-1-N-BOC-PROLINAMIDE | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. D-1-N-Boc-prolinamide CAS#: 35150-07-3 [amp.chemicalbook.com]

- 7. D-1-N-BOC-PROLINAMIDE | 70138-72-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of efficient process development, formulation design, and biochemical screening. This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, a crucial building block in contemporary medicinal chemistry. We will explore its physicochemical properties, present available solubility data, and detail a robust, replicable experimental protocol for determining its solubility via the gold-standard shake-flask method coupled with HPLC analysis. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and streamline their development workflows.

Introduction: The Significance of Solubility

This compound, often referred to as Boc-L-proline amide, is a protected amino acid derivative widely utilized in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its structure, featuring a carbamoyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group, imparts specific physicochemical characteristics that dictate its behavior in various solvent systems.

Understanding the solubility of this intermediate is paramount for several reasons:

-

Reaction Kinetics: In chemical synthesis, the rate and completion of a reaction are often dependent on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification: Crystallization and chromatographic purification methods are highly influenced by the solubility profile of the compound in different solvents and solvent mixtures.

-

Formulation: For compounds intended for biological screening or as final drug products, solubility in aqueous and non-aqueous vehicles is a critical determinant of bioavailability and deliverability.

-

Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC), requires the analyte to be fully dissolved in the mobile phase.

This guide provides the foundational knowledge and practical methodologies to effectively characterize and manage the solubility of this compound.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its fundamental physical and chemical properties. A summary of the computed properties for this compound is presented below. These parameters provide a theoretical basis for its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Polar Surface Area | 72.6 Ų | [1] |

| Rotatable Bond Count | 2 |[1] |

Note: The XLogP3 value, a measure of lipophilicity, is relatively low, suggesting a degree of polarity that may favor solubility in more polar solvents.

Solubility Profile: A Practical Overview

While specific, publicly available quantitative solubility data for this compound is limited, its structural features allow for qualitative predictions. The presence of the Boc group generally increases solubility in common organic solvents compared to the unprotected parent amino acid, which is often zwitterionic and poorly soluble in organic media.[2][3] The amide and carbamate functionalities can participate in hydrogen bonding, influencing solubility in both protic and aprotic polar solvents.

General solubility observations for Boc-protected amino acid derivatives suggest:

-

High Solubility: In polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).

-

Moderate to High Solubility: In polar protic solvents such as Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).

-

Low Solubility: In non-polar solvents like hexanes and heptane. This property is often exploited for precipitation and crystallization.

-

Variable Aqueous Solubility: Solubility in water is expected to be limited but can be influenced by pH. The Boc group is labile under strong acidic conditions (e.g., using trifluoroacetic acid, TFA), which would cleave the group and dramatically alter solubility.[4][5]

Given the lack of centralized data, empirical determination is essential. The following section provides a detailed protocol for this purpose.

Experimental Methodology for Solubility Determination

The Shake-Flask Method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[6][7][8] It is a robust and reliable technique that involves agitating an excess of the solid compound in a chosen solvent for an extended period to ensure equilibrium is reached.

Principle of the Shake-Flask Method

The core principle is to create a saturated solution in which the solid compound is in equilibrium with its dissolved state. An excess of the solid is intentionally used to ensure that the solvent is fully saturated. After reaching equilibrium, the solid and dissolved phases are separated, and the concentration of the compound in the clear supernatant is quantified. This concentration represents the solubility of the compound in that specific solvent at that temperature.[7][9]

Detailed Protocol: Shake-Flask Solubility Determination

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)

-

Autosampler vials for HPLC analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).

-

Solvent Addition: Add a precise volume of the desired solvent to the vial (e.g., 2 mL).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[6][9] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and filter the solution directly into an HPLC autosampler vial. This step is critical to remove any undissolved microparticles.[7]

-

Dilution: If the solution is expected to be highly concentrated, perform a precise, validated dilution with the mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC-UV method described below.

Analytical Quantification via Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and powerful technique for quantifying small molecules.[10][11] The method separates compounds based on their hydrophobicity.[11][12]

Table 2: Example HPLC Method for Quantification

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is a standard choice for retaining small molecules with moderate polarity.[13] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for better peak shape and is compatible with mass spectrometry if used. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |

| Gradient | 10% B to 90% B over 10 min | A gradient elution ensures that the compound elutes with a good peak shape and separates it from potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading. |

| Detection | UV at 210 nm | The carbamate and amide functionalities should provide sufficient UV absorbance at low wavelengths. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Calibration: To accurately quantify the solubility, a calibration curve must be prepared. This involves creating a series of standard solutions of this compound of known concentrations in the mobile phase, injecting them into the HPLC, and plotting the peak area versus concentration. The concentration of the unknown sample can then be determined by interpolating its peak area on this curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for shake-flask solubility determination.

Conclusion

References

- Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology.

- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.

- Small Molecule HPLC. (n.d.). Sigma-Aldrich.

- Reverse Phase HPLC (RP-HPLC). (n.d.). DSDP Analytics.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- 1,1-Dimethylethyl 2-(aminocarbonyl)

- Having great trouble with a Boc-protection reaction. (2021). Reddit.

- Reversed Phase HPLC Columns. (n.d.). Phenomenex.

- Amino Acid-Protecting Groups. (2025).

- Trifluoroacetic acid. (n.d.). Wikipedia.

- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

Sources

- 1. 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | C10H18N2O3 | CID 3016886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. enamine.net [enamine.net]

- 7. scribd.com [scribd.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dsdpanalytics.com [dsdpanalytics.com]

- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 13. Small Molecule HPLC [sigmaaldrich.com]

Chirality of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate: An In-depth Technical Guide

Introduction: Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, a chiral molecule, exists as two non-superimposable mirror images, the (S) and (R)-enantiomers. This guide provides a comprehensive overview of the stereoisomers of this compound, including their physicochemical properties, synthesis, chiral separation, and a discussion on their potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties of Stereoisomers

| Property | (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (Boc-L-prolinamide) | (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (Boc-D-prolinamide) |

| Melting Point | 104-108 °C | 100-102 °C[1] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol | 214.26 g/mol |

| Solubility | Soluble in water and some organic solvents, such as chloroform, ethanol and dimethyl sulfoxide.[2] | Soluble in water and some organic solvents, such as chloroform, ethanol and dimethyl sulfoxide.[2] |

| Specific Rotation | Data not available in the surveyed literature. | Data not available in the surveyed literature. |

Enantioselective Synthesis

The synthesis of the individual enantiomers of this compound typically starts from the corresponding chiral proline precursor, either L-proline for the (S)-enantiomer or D-proline for the (R)-enantiomer. The general synthetic approach involves the protection of the amine group of proline with a tert-butoxycarbonyl (Boc) group, followed by the amidation of the carboxylic acid.

Synthesis of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (Boc-L-prolinamide)

A general method for the synthesis of N-tert-butoxycarbonyl-L-prolinamide involves the reaction of Boc-L-proline with di-tert-butyl dicarbonate and ammonium bicarbonate in the presence of pyridine. The product can be purified by extraction and precipitation.

Experimental Protocol:

-

Dissolve Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), and ammonium bicarbonate (0.55 g, 6.97 mmol) in dioxane (20 mL).

-

Add pyridine (1.0 mL) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

After completion, extract the product with dichloromethane.

-

Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Add n-hexane to the concentrate to precipitate the product as a white solid.

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 4.37-4.34 (m, 1H), 3.47-3.36 (m, 2H), 2.07-1.85 (m, 4H), 1.49 (s, 9H).

-

Mass spectrum (ESI) m/z 215 [M + H]⁺.

Synthesis of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (Boc-D-prolinamide)

The synthesis of the (R)-enantiomer can be achieved starting from Boc-D-proline using a mixed anhydride method followed by reaction with ammonium hydroxide.

Experimental Protocol:

-

Dissolve (R)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (Boc-D-proline) (20.0 g, 92.9 mmol) in THF (98 mL).

-

Cool the solution to -78 °C.

-

Add N-methylmorpholine (9.85 g, 97.5 mmol) and isobutyl chloroformate (13.3 g, 97.5 mmol).

-

Stir the mixture for 1 hour at -78 °C.

-

Slowly add ammonium hydroxide (58 mL) while warming the reaction to room temperature.

-

Continue stirring for 2 hours.

-

Partition the reaction mixture between dichloromethane and water.

-

Wash the organic phase with 1 M HCl, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) 5.91-6.13 (m, 1H), 4.17-4.30 (m, 2H), 3.37-3.48 (m, 2H), 2.10- 2.18 (m, 2H), 1.84-1.96 (m, 2H), 1.45 (s, 9H).

Below is a DOT script representing the general synthesis workflow.

Chiral Separation

The separation of the (S) and (R)-enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). While a specific protocol for the target compound is not detailed in the available literature, a method for the closely related Boc-DL-proline can be adapted. This method utilizes a polysaccharide-based chiral stationary phase.

Suggested HPLC Protocol:

-

Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[3]

-

Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25 °C.[3]

-

Detection: UV at 210 nm.[3]

-

Injection Volume: 10 µL.[3]

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.[3]

The following DOT script illustrates the logical workflow for chiral HPLC method development.

Biological Activity

The biological activities of the individual (S) and (R)-enantiomers of this compound have not been extensively reported in the scientific literature. However, proline and its derivatives are known to be important building blocks in medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. Given the stereospecific nature of biological systems, it is highly probable that the (S) and (R)-enantiomers will exhibit different pharmacological and toxicological profiles. Further research is required to elucidate the specific biological targets and signaling pathways modulated by each enantiomer.

This technical guide has summarized the available information on the chirality of this compound. While methods for the enantioselective synthesis and characterization of the (S) and (R)-enantiomers have been described, a significant gap in the literature exists concerning their specific optical rotations and differential biological activities. The provided experimental protocols for synthesis and the suggested method for chiral separation offer a solid foundation for researchers to further investigate the properties and potential applications of these chiral molecules. Future studies are warranted to fully characterize the physicochemical and biological profiles of each enantiomer, which could unlock their potential in drug discovery and development.

References

The Diverse Biological Activities of Pyrrolidine Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly pyrrolidine carboxamides, have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and antiplasmodial properties.[3][4][5][6] This technical guide provides an in-depth overview of the biological activities of various pyrrolidine carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Antimicrobial Activity: Targeting Mycobacterial Enzymes

A significant area of research has focused on the development of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase (InhA), a key enzyme in the Mycobacterium tuberculosis fatty acid synthase system.[7][8] Inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a validated target for antitubercular drugs.[7][9]

High-throughput screening has identified pyrrolidine carboxamides as a potent class of InhA inhibitors.[7][8] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring (ring A) and the use of phenyl ring surrogates significantly influence inhibitory potency.[7] The potency of lead compounds has been improved over 160-fold through iterative microtiter library synthesis and in situ activity screening.[7][8] Furthermore, resolution of racemic mixtures has shown that only one enantiomer is active as an InhA inhibitor.[7][8]

Quantitative Data: InhA Inhibition by Pyrrolidine Carboxamide Derivatives

| Compound | Substituents | IC50 (µM) | % InhA Inhibition @ 15 µM | Reference |

| d6 | --- | 0.85 ± 0.05 | --- | [7] |

| d13 | 3-OMe, 5-CF3 | 1.30 ± 0.04 | --- | [7] |

| d14 | 3-CF3, 5-CF3 | 3.67 ± 0.17 | --- | [7] |

| d15 | 2-OMe, 5-Cl | 1.60 ± 0.06 | --- | [7] |

| d16 | 3-Cl, 4-F | 14.83 ± 0.98 | --- | [7] |

| d17 | 3-Br, 4-CH3 | --- | 51% | [7] |

| d18 | 3,4, —OCH2CH2O- | >100 | --- | [7] |

| p31 | --- | 1.39 | 90% | [7] |

| p33 | --- | 2.57 | --- | [7] |

| p30 | --- | --- | 38% | [7] |

Anticancer Activity: A Multi-pronged Approach

Pyrrolidine carboxamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][3][10]

Dual EGFR/CDK2 Inhibition

A novel series of pyrrolidine-carboxamide derivatives has been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10] These compounds have shown potent antiproliferative activity against a panel of cancer cell lines, with some exhibiting greater efficacy than the standard chemotherapeutic agent doxorubicin.[10] Notably, these compounds displayed no cytotoxic effects on a normal human mammary gland epithelial cell line.[10]

Quantitative Data: Antiproliferative and Enzyme Inhibitory Activity

| Compound | Mean IC50 (µM) (Antiproliferative) | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |

| 7g | 0.90 | 87 - 107 (for 7e, 7g, 7k, 7n, 7o) | 15 - 31 (for 7e, 7g, 7k, 7n, 7o) | [10] |

| Doxorubicin | 1.10 | --- | --- | [10] |

| Erlotinib | --- | 80 | --- | [10] |

| Dinaciclib | --- | --- | 20 | [10] |

Induction of Apoptosis in Hepatocellular Carcinoma

Certain pyrrolidine aryl carboxamide derivatives have been designed as analogues of the anticancer agent OSU-2S and have shown potent activity against hepatocellular carcinoma (HCC).[3] These compounds induce apoptosis in cancer cells, potentially through the activation of PKCδ, and also cause cell cycle arrest and inhibit cancer cell migration.[3] Compound 10m, in particular, was found to be approximately two-fold more potent than sorafenib in HCC and safer for normal cells.[3]

Quantitative Data: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Specific Derivative | Cell Line | Bioactivity (IC50) | Reference Compound | Reference IC50 | Reference |

| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 37e | MCF-7 | 17 µM | Doxorubicin | 16 µM | [1] |

| HeLa | 19 µM | Doxorubicin | 18 µM | [1] | ||

| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 36a-f | MCF-7 | 22-29 µM | Doxorubicin | 16 µM | [1] |

| HeLa | 26-37 µM | Doxorubicin | 18 µM | [1] | ||

| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 µM | Cisplatin | 3.5 ± 0.3 µM | [1] |

| Copper complex 37b | SW480 | 3.7 ± 0.1 µM | [1] |

Antimalarial and Antioxidant Activities

Sulphonamide pyrolidine carboxamide derivatives have been synthesized and evaluated for their antiplasmodial and antioxidant properties.[4][11] Sixteen derivatives were found to kill the Plasmodium falciparum parasite at single-digit micromolar concentrations.[4][11] These compounds are hypothesized to exert a dual effect by disrupting folate biosynthesis (sulphonamide moiety) and inhibiting hemoglobin degradation (carboxamide moiety).[4] Molecular docking studies suggest these derivatives bind to P. falciparum N-myristoyltransferase (PfNMT), a validated drug target.[11][12]

Quantitative Data: Antiplasmodial and Antioxidant Activity

| Compound | Antiplasmodial IC50 (µM) | Antioxidant IC50 (µg/mL) | Reference |

| 10b | 2.40–8.30 | 6.48 | [4][11] |

| 10c | 2.40–8.30 | 8.49 | [4][11] |

| 10d | 2.40–8.30 | 3.02 | [4][11] |

| 10j | 2.40–8.30 | 6.44 | [4][11] |

| 10o | 2.40–8.30 | 4.32 | [4][11] |

| Ascorbic Acid | --- | 1.06 | [4][11] |

Antidiabetic Activity: Inhibition of Carbohydrate-Digesting Enzymes

Pyrrolidine-based compounds have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption.[6] By inhibiting these enzymes, these derivatives can potentially reduce postprandial hyperglycemia. Several synthesized derivatives have shown significant inhibitory activity against both enzymes.[6]

Quantitative Data: α-Amylase and α-Glucosidase Inhibition

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

| 3a | 36.32 | --- | [6] |

| 3f | --- | 27.51 | [6] |

Experimental Protocols

General Synthesis of Pyrrolidine Carboxamide Derivatives

The synthesis of pyrrolidine carboxamide derivatives can be achieved through several methods.[4][7] A common approach involves the coupling of a pyrrolidine carboxylic acid with a primary or secondary amine.[13]

Oxalyl Chloride Method: [7]

-

To a solution of the pyrrolidine carboxylic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time until the formation of the acid chloride is complete.

-

In a separate flask, dissolve the desired amine in a suitable solvent with a base (e.g., triethylamine or diisopropylethylamine (DIEA)).

-

Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to proceed at room temperature until completion.

-

Work up the reaction mixture by washing with aqueous solutions to remove impurities.

-

Purify the crude product by column chromatography on silica gel.

HBTU/DIEA Method: [7]

-

Dissolve the pyrrolidine carboxylic acid, the amine, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and DIEA in a suitable solvent like DMF.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

InhA Inhibition Assay[7]

-

The assay is performed in a 96-well plate format.

-

Each well contains InhA enzyme, NADH, and the test compound in a suitable buffer.

-

The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA.

-

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a plate reader.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Antiproliferative Assay (MTT Assay)[10]

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrrolidine carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 values.

α-Amylase and α-Glucosidase Inhibition Assays[6]

α-Amylase Inhibition Assay:

-

Mix the test sample with α-amylase enzyme solution and incubate.

-

Add a starch solution as the substrate to initiate the reaction and incubate further.

-

Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent and heat the mixture.

-

Measure the absorbance of the resulting colored solution.

-

The intensity of the color is proportional to the amount of reducing sugars produced, which indicates the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay:

-

Mix the test sample with α-glucosidase enzyme solution and incubate.

-

Add p-nitrophenyl-α-D-glucopyranoside (p-NPG) as the substrate to start the reaction and incubate.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the liberated p-nitrophenol.

-

The amount of p-nitrophenol is proportional to the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Apoptotic Pathway Induced by Pyrrolidine Derivatives

Certain pyrrolidine derivatives have been shown to induce apoptosis in cancer cells. A proposed mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway, which can be mediated by an increase in intracellular reactive oxygen species (ROS).[1]

Caption: Proposed apoptotic pathway induced by certain pyrrolidine derivatives.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrrolidine carboxamide derivatives.[1]

Caption: General workflow for the evaluation of pyrrolidine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. malariaworld.org [malariaworld.org]

- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of exhaustive toxicological data, this document emphasizes a cautious approach, adhering to best practices in laboratory safety and chemical management.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for safe storage and handling.

| Property | Value | Reference |

| CAS Number | 54503-10-5 | [1] |

| Molecular Formula | C10H18N2O3 | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | Solid | [2] |

| InChI Key | PITJAAIPVBVRAO-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)N | [3] |

Section 2: Hazard Identification and Classification

While this compound is not classified as hazardous under the US OSHA Hazard Communication Standard 2012, it is crucial to note that the toxicological properties have not been fully investigated.[4] Therefore, it should be handled with the care afforded to all novel chemical entities.

GHS Hazard Statements: Based on data for structurally related compounds, the following hazards should be considered as potential risks:

-

May be harmful if swallowed.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Section 3: Experimental Protocols for Safety Evaluation

Given the incomplete toxicological profile, standard assays should be conducted to fully characterize the safety of this compound. The following are generalized methodologies for key experiments.

1. Acute Oral Toxicity (LD50)

-

Principle: To determine the median lethal dose (LD50) of the substance when administered orally. This is typically performed following OECD Guideline 423.

-

Methodology:

-

A group of laboratory animals (e.g., rats) is dosed with the substance at various concentrations.

-

The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

-

The LD50 value is calculated as the statistical dose at which 50% of the animal population is expected to die.

-

2. Skin Irritation/Corrosion

-

Principle: To assess the potential of the substance to cause reversible (irritation) or irreversible (corrosion) skin damage, following a protocol like OECD Guideline 404.

-

Methodology:

-

A small amount of the test substance is applied to a shaved area of the skin of a test animal (e.g., a rabbit).

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

The severity of the reactions is scored to determine the irritation potential.

-

3. Eye Irritation/Corrosion

-

Principle: To determine the potential for the substance to cause damage to the eye, as outlined in OECD Guideline 405.

-

Methodology:

-

A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (e.g., a rabbit).

-

The eye is examined for effects on the cornea, iris, and conjunctiva at prescribed intervals.

-

The reversibility of any observed damage is assessed to classify the substance.

-

Section 4: Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensuring personnel safety and maintaining the integrity of the compound.

Engineering Controls:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH- or CEN-approved respirator.[9]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid formation of dust and aerosols.[7]

-

Wash hands thoroughly after handling.[8]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

For long-term storage, refrigeration is recommended.[10]

Section 5: First Aid and Emergency Procedures

In the event of exposure or an emergency, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[9] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

-

Use personal protective equipment.[9]

-

Avoid dust formation.[9]

-

Sweep up and shovel into suitable containers for disposal.[4]

-

Do not let the product enter drains.[9]

Section 6: Visual Safety Guides

The following diagrams illustrate key safety and handling workflows.